Moexipril-d5 (hydrochloride)
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Overview
Description
Moexipril-d5 (hydrochloride) is a deuterated form of Moexipril hydrochloride, which is an angiotensin-converting enzyme (ACE) inhibitor. It is primarily used in the treatment of hypertension and congestive heart failure. The deuterated version, Moexipril-d5, is often used as an internal standard in various analytical methods, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moexipril-d5 (hydrochloride) involves the incorporation of deuterium atoms into the Moexipril molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Moexipril-d5 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Moexipril-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired outcome but generally involve controlled temperature and pressure settings .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of Moexipril-d5 (hydrochloride) may result in the formation of oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Moexipril-d5 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods like GC-MS and LC-MS for the quantification of Moexipril.
Biology: Studied for its effects on various biological pathways and its potential therapeutic applications.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand its behavior in the human body.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
Moexipril-d5 (hydrochloride) acts as a prodrug for Moexiprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, Moexipril-d5 (hydrochloride) helps relax blood vessels, thereby lowering blood pressure. The molecular targets involved include ACE and various pathways related to blood pressure regulation .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.
Lisinopril: A widely used ACE inhibitor with similar applications.
Ramipril: Known for its long-acting effects in treating hypertension.
Uniqueness
Moexipril-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in research settings where precise quantification is essential .
Properties
Molecular Formula |
C27H35ClN2O7 |
---|---|
Molecular Weight |
540.1 g/mol |
IUPAC Name |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C27H34N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32);1H/t17-,21-,22-;/m0./s1/i6D,7D,8D,9D,10D; |
InChI Key |
JXRAXHBVZQZSIC-YAKUSVIZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC)[2H])[2H].Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl |
Origin of Product |
United States |
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